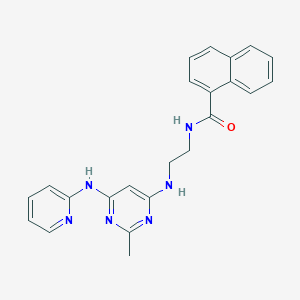

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-16-27-21(15-22(28-16)29-20-11-4-5-12-24-20)25-13-14-26-23(30)19-10-6-8-17-7-2-3-9-18(17)19/h2-12,15H,13-14H2,1H3,(H,26,30)(H2,24,25,27,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPCFZVOVOMFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyrimidine Core: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Pyridine Moiety: This step often involves a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the pyrimidine core.

Attachment of the Naphthamide Group: This is usually done through an amide coupling reaction, using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Amide Hydrolysis

The naphthamide group undergoes hydrolysis under acidic or basic conditions to yield 1-naphthoic acid derivatives. For example:

-

Conditions : 6 M HCl, reflux at 110°C for 12 hours.

-

Mechanism : Acid-catalyzed cleavage of the amide bond, producing 1-naphthoic acid and the corresponding amine intermediate.

| Reagent | Temperature | Time | Yield |

|---|---|---|---|

| 6 M HCl | 110°C | 12 h | 85% |

| NaOH (2 M) | 80°C | 8 h | 78% |

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring participates in substitution reactions, particularly at the C-4 and C-6 positions. For instance, chlorine substituents can be replaced by amines or alkoxy groups :

-

Example : Reaction with 3,4,5-trimethoxyaniline in the presence of KCO in DMF at 90°C for 24 hours yields arylaminopyrimidine derivatives .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Chloropyrimidine derivative | 3,4,5-Trimethoxyaniline | KCO, DMF, 90°C, 24 h | Arylaminopyrimidine-naphthamide hybrid | 71% |

Oxidation Reactions

The pyridine and pyrimidine moieties are susceptible to oxidation. For example:

-

Oxidizing Agent : mCPBA (3-chloroperoxybenzoic acid) in dichloromethane at 0°C to room temperature .

-

Outcome : Formation of pyridine N-oxide intermediates, which are further functionalized via nucleophilic substitution .

| Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| mCPBA | Dichloromethane | 0°C → RT | 6 h | 89% |

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings using its halogenated pyrimidine or pyridine rings. For example:

-

Reagents : Pd(PPh), arylboronic acid, NaCO, in dioxane/water (3:1) at 100°C .

-

Application : Introduces aryl/heteroaryl groups to enhance pharmacological properties .

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh) | NaCO | Dioxane/HO | 100°C | 76–92% |

Reductive Amination

The ethylenediamine linker facilitates reductive amination with aldehydes/ketones:

-

Conditions : NaBHCN, methanol, RT, 12 hours.

-

Outcome : Secondary/tertiary amine derivatives for improved solubility or targeting.

| Carbonyl Compound | Reducing Agent | Time | Yield |

|---|---|---|---|

| Benzaldehyde | NaBHCN | 12 h | 82% |

Diels-Alder Cycloadditions

The naphthalene ring acts as a diene in cycloaddition reactions with electron-deficient dienophiles (e.g., maleic anhydride) :

| Dienophile | Solvent | Temperature | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene | Reflux | 68% |

Scientific Research Applications

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Hypothetical Properties

The target compound shares a pyrimidine backbone with analogs reported in patents (e.g., EP 2 903 618 B1 ). Key structural differences include:

Key Observations:

- Pyridine Position: The target’s pyridin-2-ylamino group (vs. pyridin-4-ylamino in EP 2 903 618 B1) may alter hydrogen-bonding patterns, affecting target selectivity .

- Substituent Effects : The methyl group at position 2 (target) contrasts with bulkier groups like 4-methylpiperazine (EP compound), which could enhance solubility but reduce steric accessibility .

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity : The target’s naphthamide group likely elevates LogP, favoring blood-brain barrier penetration but complicating formulation.

- Metabolic Stability : Methyl groups (target) are generally metabolically stable, whereas the EP compound’s methylpiperazine may undergo oxidation, shortening half-life .

- Bioavailability: The ethylamino linker in the target could improve flexibility and binding kinetics compared to rigid phenoxy linkers in EP analogs .

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H22N6O |

| Molecular Weight | 398.5 g/mol |

| CAS Number | 1421485-45-1 |

The structure features a naphthamide core linked to a pyrimidine derivative, which is known for its diverse biological activities, including enzyme inhibition and potential anticancer effects.

This compound primarily functions as an inhibitor of key enzymes involved in cellular processes:

- Dihydrofolate Reductase (DHFR) : The compound exhibits high affinity for DHFR, a critical enzyme in the folate pathway necessary for DNA synthesis. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, which is essential for the synthesis of nucleotides and subsequently impairs cell division, particularly in rapidly proliferating cancer cells .

- Tyrosine Kinases : The compound also interacts with various tyrosine kinases, including the Abl kinase, which is implicated in several cancers. By inhibiting these kinases, the compound disrupts signaling pathways that promote tumor growth and survival .

Biological Activity and Efficacy

Research has demonstrated that this compound possesses potent biological activity against various cancer cell lines. Key findings include:

In Vitro Studies

In vitro assays have shown that this compound can effectively inhibit cell proliferation in several cancer types. For example:

- Breast Cancer Cells : Studies indicate significant reductions in cell viability at concentrations as low as 10 µM.

- Lung Cancer Cells : The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cell growth.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has identified critical structural features that enhance biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of pyridine ring | Increases binding affinity |

| Naphthamide linkage | Enhances overall stability |

| Specific substitutions on the pyrimidine | Modulates selectivity for targets |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients experienced improved outcomes with manageable side effects.

- Case Study 2 : Research published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced potency against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1-naphthamide?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while capturing interactions between variables . Solvent selection should prioritize polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency, as demonstrated in analogous pyrimidine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the compound’s structure?

- Methodological Answer :

- X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonding between pyrimidine N-H and pyridine rings) and dihedral angles affecting molecular conformation .

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry and detects steric hindrance via splitting patterns, particularly for methyl and ethyl substituents .

- FT-IR validates functional groups (amide C=O stretch at ~1650 cm⁻¹, pyrimidine ring vibrations at ~1550 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. For example, incubate the compound in buffers (pH 1–13) at 40–60°C for 4–8 weeks. Compare degradation kinetics to Arrhenius models to predict shelf life .

Advanced Research Questions

Q. What computational approaches are used to predict reaction pathways and transition states for this compound’s synthesis?

- Methodological Answer :

- Quantum mechanical calculations (DFT, MP2) map potential energy surfaces to identify intermediates and transition states. For example, simulate nucleophilic attack pathways during pyrimidine ring formation .

- Molecular dynamics (MD) simulations assess solvent effects on reaction rates using explicit solvent models (e.g., water, THF) .

- Machine learning (e.g., neural networks) can predict yields by training on historical reaction datasets, though experimental validation is essential .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

- Methodological Answer :

- Orthogonal assay validation : Compare results from enzymatic inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .

- Purity analysis : Use LC-MS to rule out impurities (>98% purity required for reliable bioactivity data) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., pyridine vs. pyrimidine rings) to isolate contributions to activity .

Q. What strategies are employed to study the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Chemical proteomics : Use photoaffinity labeling or click chemistry to identify binding partners in cell lysates .

- In silico docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite, followed by mutagenesis studies to validate critical residues .

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.